1-[2-(Cyclohex-1-en-1-yl)ethyl]-3-phenylurea
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Overview
Description
N-[2-(1-cyclohexen-1-yl)ethyl]-N’-phenylurea is an organic compound that features a urea functional group attached to a phenyl ring and a cyclohexenyl ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-cyclohexen-1-yl)ethyl]-N’-phenylurea typically involves the reaction of 2-(1-cyclohexen-1-yl)ethylamine with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. The process may involve the use of solvents such as dichloromethane or toluene and may require the presence of a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of N-[2-(1-cyclohexen-1-yl)ethyl]-N’-phenylurea may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-cyclohexen-1-yl)ethyl]-N’-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: The phenyl ring and cyclohexenyl group can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield urea derivatives with hydroxyl or carbonyl groups, while reduction may produce amine derivatives.
Scientific Research Applications
N-[2-(1-cyclohexen-1-yl)ethyl]-N’-phenylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(1-cyclohexen-1-yl)ethyl]-N’-phenylurea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide
- 2-(1-Cyclohexenyl)cyclohexanone
- N-[2-(1-Cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide
Uniqueness
N-[2-(1-cyclohexen-1-yl)ethyl]-N’-phenylurea is unique due to its combination of a urea functional group with a phenyl ring and a cyclohexenyl ethyl chain. This structural arrangement imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C15H20N2O |
---|---|
Molecular Weight |
244.33 g/mol |
IUPAC Name |
1-[2-(cyclohexen-1-yl)ethyl]-3-phenylurea |
InChI |
InChI=1S/C15H20N2O/c18-15(17-14-9-5-2-6-10-14)16-12-11-13-7-3-1-4-8-13/h2,5-7,9-10H,1,3-4,8,11-12H2,(H2,16,17,18) |
InChI Key |
VWQSGKZZTLIGLU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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